

(S)-(+)-1-Amino-2-propanol: A Comprehensive Technical Guide for Chiral Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-1-Amino-2-propanol

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(S)-(+)-1-Amino-2-propanol, also known as L-alaninol, is a versatile and highly valuable chiral building block in modern organic and medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a secondary alcohol on a chiral scaffold, makes it an indispensable tool for the asymmetric synthesis of a wide array of complex molecules, particularly pharmaceuticals. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and key applications, with a focus on experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

(S)-(+)-1-Amino-2-propanol is a colorless to pale yellow, viscous liquid at room temperature.

[1] It is hygroscopic and should be stored in a tightly closed container in a cool, dry environment.[2] The compound is soluble in water and other polar organic solvents.[3]

Table 1: Physicochemical Properties of **(S)-(+)-1-Amino-2-propanol**

Property	Value	Reference
CAS Number	2799-17-9	
Molecular Formula	C ₃ H ₉ NO	
Molecular Weight	75.11 g/mol	
Appearance	Colorless to pale yellow liquid	[1]
Density	0.954 g/mL at 25 °C	
Melting Point	24-26 °C	
Boiling Point	160 °C	
Refractive Index (n ₂₀ /D)	1.4437	
Optical Activity ([α] ₂₀ /D)	+18° (c = 1.8 in H ₂ O)	
Flash Point	71 °C (closed cup)	

Table 2: Spectroscopic Data of (S)-(+)-1-Amino-2-propanol

Spectrum	Key Peaks/Shifts	Reference
¹ H NMR (CDCl ₃ , 400 MHz)	δ 0.96 (dd, 3H), 2.58 (br s, 3H, NH ₂ +OH), 2.87-2.97 (m, 1H), 3.15 (dd, 1H), 3.44 (ddd, 1H)	[1]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 19.4 (CH ₃), 48.2 (CH), 67.8 (CH ₂)	[1]
IR (Neat)	3300, 1590 cm ⁻¹	[4]
Mass Spectrum (GC-MS)	Major fragments at m/z 44, 30, 75	[5]

Synthesis of (S)-(+)-1-Amino-2-propanol

The most common and practical methods for the synthesis of enantiomerically pure (S)-(+)-1-Amino-2-propanol involve the reduction of the readily available and inexpensive chiral

precursor, L-alanine, or its corresponding esters.

Experimental Protocol: Reduction of L-Alanine using Lithium Aluminum Hydride

This protocol describes the direct reduction of L-alanine to L-alaninol.

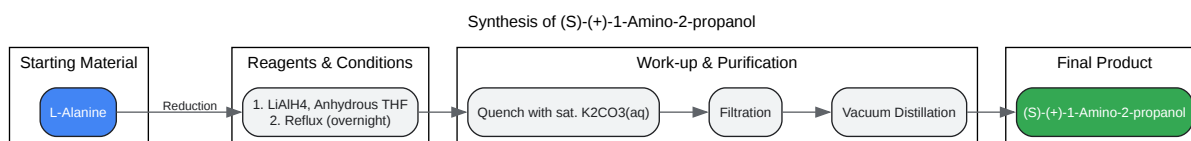
Materials:

- L-Alanine
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous Tetrahydrofuran (THF)
- Saturated potassium carbonate solution
- Argon or Nitrogen gas
- Ice/water bath

Procedure:

- Suspend lithium aluminum hydride (17 g, 0.43 mol) in dry THF (600 mL) under an inert atmosphere (argon) in a reaction vessel cooled to 0 °C using an ice/water bath.[\[1\]](#)
- Slowly add solid L-Alanine (20 g, 0.22 mol) in small portions to the suspension.[\[1\]](#)
- After the addition is complete, slowly warm the mixture to reflux and maintain for 12-16 hours (overnight).[\[1\]](#)
- Cool the reaction mixture back to 0 °C with an ice/water bath.[\[1\]](#)
- Very slowly and carefully quench the reaction by the dropwise addition of a saturated potassium carbonate solution (~100 mL) to decompose the excess LiAlH_4 .[\[1\]](#)
- Filter the resulting mixture to remove the aluminum salts.[\[1\]](#)

- Remove the solvent from the filtrate under reduced pressure.^[1]
- Purify the residue by distillation under high vacuum to yield **(S)-(+)-1-Amino-2-propanol**. Expected yield is approximately 12.7 g (77%).^[1]



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*Synthesis of **(S)-(+)-1-Amino-2-propanol** via LiAlH₄ Reduction.*

Applications as a Chiral Building Block

(S)-(+)-1-Amino-2-propanol is a cornerstone in the asymmetric synthesis of numerous chiral molecules. Its primary applications include its use as a chiral auxiliary and as a precursor for the synthesis of chiral ligands for asymmetric catalysis and for direct incorporation into pharmaceutical active ingredients.

Synthesis of Chiral Oxazolines

Chiral oxazolines are important ligands in asymmetric catalysis. They can be readily synthesized from **(S)-(+)-1-Amino-2-propanol** and various carboxylic acids or their derivatives.

This protocol outlines a one-pot synthesis of 2-oxazolines from a carboxylic acid and **(S)-(+)-1-Amino-2-propanol**.

Materials:

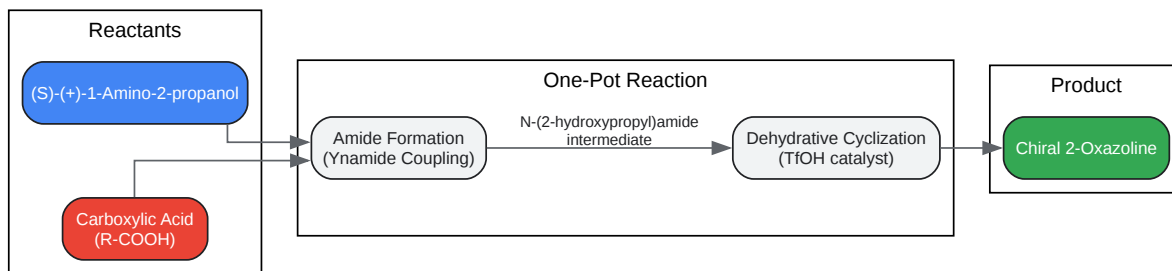
- Carboxylic acid (e.g., Benzoic acid)
- (S)-(+)-1-Amino-2-propanol**
- Ynamide coupling reagent
- Triflic acid (TfOH)

- Anhydrous solvent (e.g., Dichloromethane)

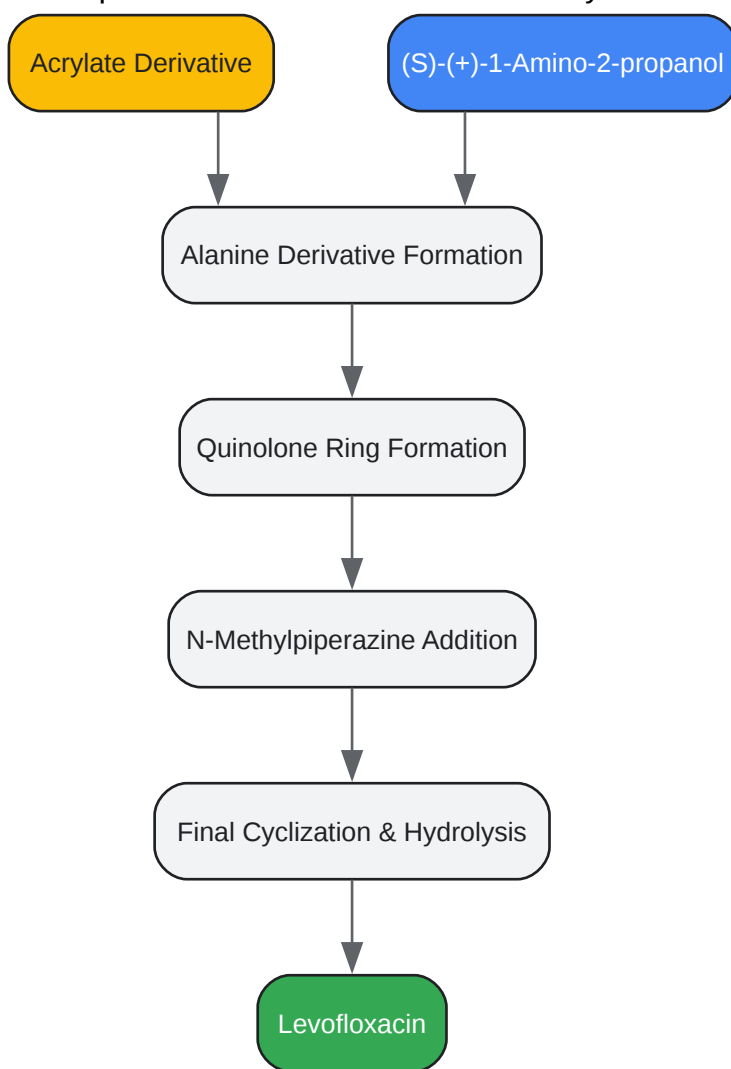
Procedure:

- In a reaction vessel, dissolve the carboxylic acid and **(S)-(+)-1-Amino-2-propanol** in an anhydrous solvent.
- Add the ynamide coupling reagent to facilitate the in-situ formation of the N-(2-hydroxypropyl)amide intermediate.
- Promote the dehydrative cyclization by adding a catalytic amount of triflic acid (TfOH).^[6]
- Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
- Upon completion, quench the reaction and perform a standard aqueous work-up.
- Purify the crude product by column chromatography to obtain the desired chiral oxazoline.

Application in Chiral Oxazoline Synthesis



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